Geometric Isomer Differentiation via CID Fragmentation — Fumaramide vs. Maleamide
Fumaramide and maleamide exhibit distinct collision-induced dissociation (CID) fragmentation patterns that enable unambiguous analytical differentiation. The molecular ions 1+· (maleamide) and 2+· (fumaramide) both show primary losses of NH2 (→ m/z 98) and CONH (→ m/z 71), but relative abundances differ significantly due to cis-specific amide-amide interactions. Critically, fumaramide (2+·) displays additional dissociation channels—losses of CO and CONH2 to yield ions at m/z 86 and m/z 70, respectively—that are weak or absent in maleamide (1+·) [1]. Furthermore, the [M-NH2]+ fragment of fumaramide undergoes distinct H2O and CO loss pathways compared to maleamide, with the maleamide pathway requiring double hydrogen atom transfers not previously described [1].
| Evidence Dimension | CID fragmentation channels |
|---|---|
| Target Compound Data | Primary: m/z 98 (NH2 loss), m/z 71 (CONH loss); Additional: m/z 86 (CO loss), m/z 70 (CONH2 loss) |
| Comparator Or Baseline | Maleamide (cis-isomer): Primary m/z 98 and 71 only; additional channels weak/absent |
| Quantified Difference | Presence of m/z 86 and m/z 70 fragments in fumaramide vs. absence/weak in maleamide |
| Conditions | Quadrupole ion trap mass spectrometer; CID spectra vs. collision energy; molecular ions 1+· (maleamide) and 2+· (fumaramide) |
Why This Matters
This fragmentation signature provides a validated analytical method to confirm fumaramide identity and purity against its cis-isomer contaminant in procurement quality control.
- [1] Tajima S, Wada M, Azami S, Sekiguchi O, Nakajima S. Collision-Induced Dissociation (CID) Spectra versus Collision Energy Using a Quadrupole Ion Trap Mass Spectrometer IV —Dissociation of Ionized Maleamide and Fumaramide—. J Mass Spectrom Soc Jpn. 2004;52(2):57-62. View Source
